[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate is a chemical compound derived from pyrethrosin, a sesquiterpene lactone first isolated from Chrysanthemum cinerariaefolium . It is a product of acid cyclization and is known for its unique stereochemistry, containing a Δ4(15)-double bond .
Vorbereitungsmethoden
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate is synthesized through the acid cyclization of pyrethrosin. The process involves the formation of a (1:1) mixture of cyclopyrethrosin acetate and isocyclopyrethrosin acetate . The reaction conditions typically include the use of an acid catalyst and controlled temperature to facilitate the cyclization process. Industrial production methods may involve large-scale cyclization reactions followed by purification techniques such as recrystallization and chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate undergoes various chemical reactions, including:
Reduction: Hydrogenation over palladized charcoal or nickel boride catalyst yields dihydro-derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include ozone for oxidation and palladized charcoal or nickel boride for reduction. The major products formed from these reactions include ozonolysis products and dihydro-derivatives .
Wissenschaftliche Forschungsanwendungen
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of isocyclopyrethrosin acetate involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind to certain receptors or enzymes, leading to its biological effects . Detailed studies on its molecular targets and pathways are still ongoing to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate is closely related to cyclopyrethrosin acetate, both being products of pyrethrosin cyclization . The key difference lies in their double bond positions, with isocyclopyrethrosin acetate containing a Δ4(15)-double bond and cyclopyrethrosin acetate containing a Δ3(4)-double bond . This difference in stereochemistry imparts unique properties to each compound, making isocyclopyrethrosin acetate distinct in its chemical behavior and applications .
Similar compounds include:
Cyclopyrethrosin acetate: Contains a Δ3(4)-double bond.
Pyrethrosin: The parent compound from which both isocyclopyrethrosin acetate and cyclopyrethrosin acetate are derived.
Eigenschaften
CAS-Nummer |
16822-14-3 |
---|---|
Molekularformel |
C19H24O6 |
Molekulargewicht |
348.395 |
IUPAC-Name |
[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate |
InChI |
InChI=1S/C19H24O6/c1-9-6-7-14(23-11(3)20)19(5)8-13-15(10(2)18(22)25-13)17(16(9)19)24-12(4)21/h13-17H,1-2,6-8H2,3-5H3/t13-,14+,15+,16+,17-,19-/m1/s1 |
InChI-Schlüssel |
JBGDRCNWJFVVLR-CLCAGADWSA-N |
SMILES |
CC(=O)OC1CCC(=C)C2C1(CC3C(C2OC(=O)C)C(=C)C(=O)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.